molecular formula C13H11ClO B6380623 3-Chloro-5-(3-methylphenyl)phenol CAS No. 1261955-16-1

3-Chloro-5-(3-methylphenyl)phenol

Cat. No.: B6380623
CAS No.: 1261955-16-1
M. Wt: 218.68 g/mol
InChI Key: QSEKOMZQLASYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(3-methylphenyl)phenol is a halogenated phenolic compound featuring a chlorine atom at the 3-position, a 3-methylphenyl substituent at the 5-position, and a hydroxyl group. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactive phenolic and aromatic groups .

Properties

IUPAC Name

3-chloro-5-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEKOMZQLASYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685828
Record name 5-Chloro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-16-1
Record name 5-Chloro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3-methylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 3-chlorophenol, a Friedel-Crafts alkylation reaction can be performed using 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve heating the mixture to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(3-methylphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-methylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine and methylphenyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 3-Chloro-5-(3-methylphenyl)phenol with key analogs, emphasizing substituent variations and their impacts:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Cl (3-), 3-methylphenyl (5-) C₁₃H₁₁ClO₂* ~234.68* Presumed lower solubility due to bulky aromatic substituent; potential use in polymer stabilizers or drug intermediates.
3-Chloro-5-methylphenol Cl (3-), CH₃ (5-) C₇H₇ClO 142.58 Higher volatility (lower MW); used as a disinfectant or preservative.
3-Chloro-5-(methylsulfanyl)phenol Cl (3-), SCH₃ (5-) C₇H₇ClOS 174.65 Sulfur-containing group enhances lipophilicity; possible agrochemical applications.
3-Chloro-5-(trifluoromethoxy)phenol Cl (3-), OCF₃ (5-) C₇H₄ClF₃O₂ 212.56 Trifluoromethoxy group increases electron-withdrawing effects; refractive index: 1.4702.
3-Chloro-5-(4-hydroxymethylphenyl)phenol Cl (3-), 4-(CH₂OH)phenyl (5-) C₁₃H₁₁ClO₂ 234.68 Hydroxymethyl group improves water solubility; potential monomer for epoxy resins.
3-chloro-5-(methylsulfonyl)phenol Cl (3-), SO₂CH₃ (5-) C₇H₇ClO₃S 206.65* Sulfonyl group increases polarity and acidity; used in sulfonation reactions.

*Estimated based on structural similarity to .

Key Observations:
  • Substituent Bulk : The 3-methylphenyl group in the target compound introduces steric hindrance, likely reducing solubility in polar solvents compared to smaller substituents (e.g., CH₃ or OCF₃) .
  • Electronic Effects: Electron-withdrawing groups (e.g., OCF₃, SO₂CH₃) increase the acidity of the phenolic -OH group, enhancing reactivity in nucleophilic substitutions .
  • Functional Group Diversity : Sulfur-containing analogs (SCH₃, SO₂CH₃) expand utility in cross-coupling reactions, while hydroxymethyl derivatives serve as bifunctional intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.